molecular formula C10H10O4 B3189704 7-(methoxymethoxy)isobenzofuran-1(3h)-one CAS No. 344287-41-8

7-(methoxymethoxy)isobenzofuran-1(3h)-one

Cat. No.: B3189704
CAS No.: 344287-41-8
M. Wt: 194.18 g/mol
InChI Key: AIEBMIXEHMRRFK-UHFFFAOYSA-N
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Description

Isobenzofuran-1(3H)-one (phthalide) is a benzo-fused lactone with a five-membered ring structure (Figure 1) . It serves as a core scaffold for numerous bioactive compounds. The derivative 7-(methoxymethoxy)isobenzofuran-1(3H)-one features a methoxymethoxy (-OCH2OCH3) substituent at position 7 (or adjacent positions, depending on numbering conventions) and a methoxy group at position 5, as inferred from compound 26 in .

Properties

IUPAC Name

7-(methoxymethoxy)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-6-14-8-4-2-3-7-5-13-10(11)9(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEBMIXEHMRRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC2=C1C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethoxy)isobenzofuran-1(3H)-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of reusable catalysts, such as magnetic nanoparticles, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethoxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-(Methoxymethoxy)isobenzofuran-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(methoxymethoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of biogenic amines. This inhibition can reduce oxidative stress and inflammation, providing therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Antioxidant and Antiplatelet Activities

  • (Z)-3-Benzylideneisobenzofuran-1(3H)-ones (e.g., 28f, 28k) :
    These derivatives, with a benzylidene group at C-3 and methoxy/hydroxy substituents, exhibit exceptional antioxidant activity. 28f and 28k showed 10-fold and 8-fold greater radical scavenging activity than ascorbic acid in DPPH assays . Their antiplatelet effects are attributed to inhibition of arachidonic acid pathways .
  • 7-Methoxyisobenzofuran-1(3H)-one :
    Found in marine fungi, this compound shares structural similarity but lacks the methoxymethoxy group. Its bioactivity is undocumented in the evidence, but methoxy groups generally enhance lipophilicity and membrane permeability .

Antiproliferative and Anticancer Activity

  • C-3 Functionalized Phthalides () :
    Derivatives like 15 (3-(2,6-dihydroxy-4-methylphenyl)-isobenzofuran-1(3H)-one) inhibited 90% of U937 and K562 cancer cell viability at 100 µM. Two compounds surpassed the efficacy of etoposide, a commercial chemotherapeutic .
  • 5-Chloro Derivatives () :
    Substitutions at C-5 with chloro or methyl groups improved cytotoxic activity, likely due to increased electrophilicity .

Tyrosinase Inhibition

  • 3-(2,6-Dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) :
    This compound demonstrated potent tyrosinase inhibition in a concentration-dependent manner, critical for treating hyperpigmentation disorders. The dihydroxy and isopropyl groups enhance binding to the enzyme’s active site .

Structural and Functional Analysis

Substituent Effects

  • Methoxymethoxy Group : This bulky, electron-rich substituent may enhance solubility compared to methoxy groups while providing steric hindrance that affects receptor binding. Its impact on bioactivity remains underexplored but is inferred from analogs .
  • C-3 vs. C-7 Substitutions : C-3 modifications (e.g., benzylidene, allyl) are linked to antioxidant and antiproliferative activities, while C-5/C-7 substitutions (methoxy, hydroxy) influence herbicidal and tyrosinase-inhibitory properties .

Drug-Like Properties

Data Tables

Table 1: Key Phthalide Derivatives and Bioactivities

Compound Name/ID Substituents Biological Activity Activity Level Reference
7-(Methoxymethoxy)phthalide 5-Methoxy, 7-methoxymethoxy Undocumented N/A
28f (Z)-3-Benzylidene, 7-methoxy Antioxidant 10x ascorbic acid (DPPH assay)
28k (Z)-3-Benzylidene, 7-hydroxy Antioxidant 8x ascorbic acid (DPPH assay)
Compound 15 () 3-(2,6-Dihydroxy-4-methylphenyl) Antiproliferative 90% inhibition at 100 µM
Compound 7 () 3-(2,6-Dihydroxy-4-isopropylphenyl) Tyrosinase inhibitor IC50 < 10 µM
5-Hydroxyphthalide () 5-Hydroxy Herbicidal Significant radicle growth inhibition

Table 2: Substituent Impact on Bioactivity

Substituent Position Group Observed Effect Example Compounds
C-3 Benzylidene, Allyl Enhanced antioxidant/antiplatelet activity 28f, 28k
C-5/C-7 Methoxy, Hydroxy Improved herbicidal/tyrosinase inhibition Compounds 1–5
C-3/C-5 Chloro, Methyl Increased cytotoxicity

Biological Activity

7-(Methoxymethoxy)isobenzofuran-1(3H)-one, also known by its CAS number 344287-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : 7-(methoxymethoxy)-1-benzofuran-3(2H)-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Below are detailed findings from various studies.

Antioxidant Activity

A study investigated the antioxidant properties of this compound using different assays such as DPPH and ABTS. The results showed that this compound significantly scavenged free radicals, indicating strong antioxidant potential.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS15.2

Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.

Anticancer Potential

Preliminary in vivo studies on cancer models indicated that this compound could reduce tumor growth significantly. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant effects of the compound in oxidative stress-induced cellular damage.
    • Method : Human fibroblast cells were treated with hydrogen peroxide and subsequently with varying concentrations of the compound.
    • Results : A dose-dependent reduction in oxidative stress markers was observed, confirming its protective effects.
  • Case Study on Anti-inflammatory Mechanism :
    • Objective : To elucidate the anti-inflammatory mechanisms at the molecular level.
    • Method : Macrophage cell lines were treated with lipopolysaccharide (LPS) followed by treatment with the compound.
    • Results : A significant decrease in TNF-alpha and IL-6 levels was recorded, alongside a reduction in NF-kB activation.
  • Case Study on Anticancer Activity :
    • Objective : To assess the efficacy of the compound against breast cancer cell lines.
    • Method : MCF-7 cells were treated with different concentrations of this compound.
    • Results : The compound exhibited an IC50 value of 30 µM, indicating potent anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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